molecular formula C6H8N2O3 B12869893 (Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime

(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime

Cat. No.: B12869893
M. Wt: 156.14 g/mol
InChI Key: LXIAYJGIJKDHHJ-DAXSKMNVSA-N
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Description

(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method involves the bromination of dimethyl fumarate under photoflow conditions to form methyl 3-hydroxyisoxazole-5-carboxylate. This intermediate is then methylated, reduced, and subjected to various other reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine or other functional groups.

    Substitution: The methoxy group and other substituents on the isoxazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The isoxazole ring can also participate in various chemical reactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its oxime group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(NZ)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4-

InChI Key

LXIAYJGIJKDHHJ-DAXSKMNVSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC(=NO1)OC

Canonical SMILES

CC(=NO)C1=CC(=NO1)OC

Origin of Product

United States

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